

Cy3.5 for Live-Cell Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy3.5

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Introduction

Cy3.5, a member of the cyanine dye family, is a bright and photostable fluorescent probe well-suited for a variety of live-cell imaging applications. Its excitation and emission maxima in the orange-red region of the spectrum make it compatible with common laser lines and filter sets. This document provides detailed application notes and protocols for the effective use of **Cy3.5** in live-cell imaging, with a focus on protein labeling, tracking of cellular dynamics, and quantitative data for experimental design.

Photophysical Properties

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Key photophysical properties of **Cy3.5** are summarized below, allowing for comparison with other common dyes.

| Property | Value | Reference |
|---|--|-----------|
| Excitation Maximum (λ_{ex}) | ~581-591 nm | [1] |
| Emission Maximum (λ_{em}) | ~596-604 nm | [1] |
| Molar Extinction Coefficient (ϵ) | ~116,000 - 150,000 $\text{cm}^{-1}\text{M}^{-1}$ | [1][2] |
| Quantum Yield (Φ) | ~0.15 - 0.35 | [1] |
| Stokes Shift | ~15-25 nm | [1] |

Comparative Data of Common Fluorophores

The choice of fluorophore often involves a trade-off between brightness, photostability, and other factors. The following table provides a qualitative comparison of **Cy3.5** with other commonly used fluorescent dyes.

| Dye | Relative Photostability | Key Characteristics | Reference |
|-----------------|-------------------------|--|-----------|
| Cy3.5 | Moderate | Good brightness, but can be susceptible to photobleaching under intense or prolonged illumination.[1] | [1] |
| Cy3 | Moderate to High | Generally more photostable than Cy3.5 and a widely used alternative.[1] | [1] |
| Alexa Fluor 555 | High | Significantly more photostable than Cy3/Cy3.5, making it excellent for long-term imaging experiments.[1] | [1] |
| ATTO 550 | High | Known for its high photostability and brightness. | [1] |

Applications in Live-Cell Imaging

Cy3.5 is a versatile tool for visualizing and quantifying dynamic cellular processes. Its primary applications in live-cell imaging include:

- **Protein Labeling and Tracking:** Covalently labeling proteins of interest to study their localization, trafficking, and dynamics within living cells.
- **Receptor-Mediated Endocytosis:** Visualizing the internalization of cell surface receptors upon ligand binding.[1]
- **Single-Particle Tracking (SPT):** Following the movement of individual molecules to understand their diffusion characteristics and interactions.

- Förster Resonance Energy Transfer (FRET): As a FRET acceptor in combination with a suitable donor to study protein-protein interactions and conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Cy3.5 NHS Ester

This protocol describes the covalent attachment of **Cy3.5** N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein of interest.

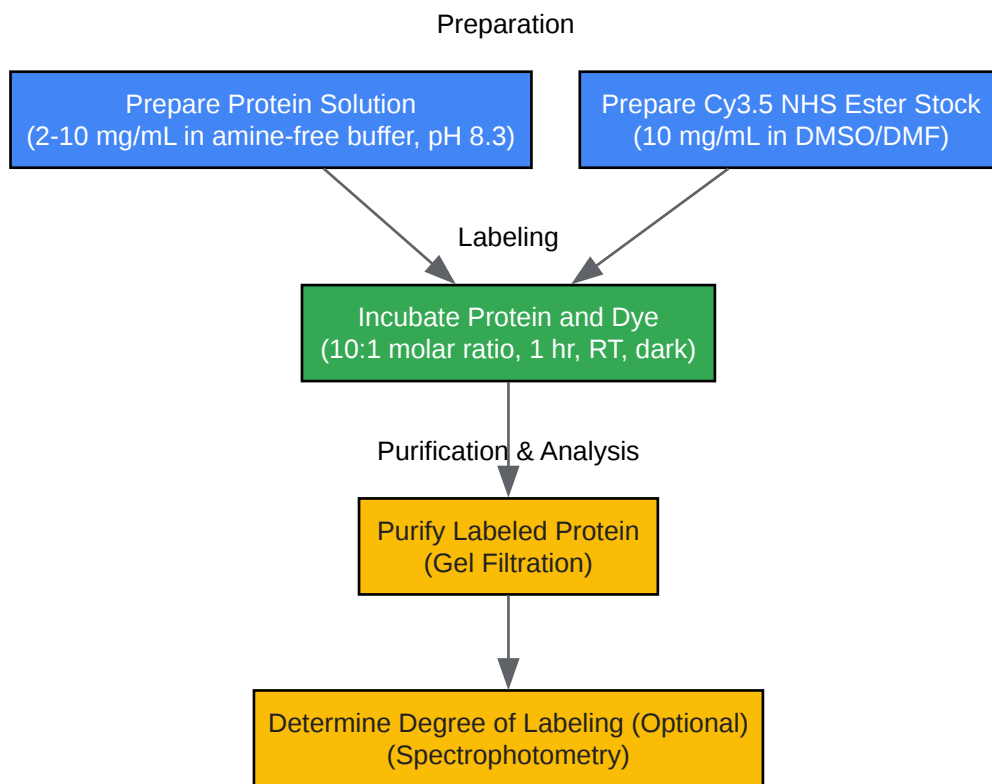
Materials:

- Purified protein of interest in an amine-free buffer (e.g., PBS)
- **Cy3.5** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3) solution, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein of interest in an amine-free buffer to a final concentration of 2-10 mg/mL.^[1]
 - Add 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM. This raises the pH to ~8.3, which is optimal for the labeling reaction.^[1]
- Prepare Dye Stock Solution:
 - Immediately before use, dissolve the **Cy3.5** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[1]

- Labeling Reaction:
 - Add the **Cy3.5** stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein and desired degree of labeling.[\[1\]](#)
 - Mix gently and incubate for 1 hour at room temperature, protected from light.[\[1\]](#)
- Purification of Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[\[1\]](#)
 - Collect the fractions containing the colored, labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for **Cy3.5**).[\[1\]](#)
 - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and **Cy3.5**.[\[1\]](#)



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Workflow for covalent labeling of proteins with **Cy3.5** NHS ester.

Protocol 2: Live-Cell Imaging of a Cy3.5-Labeled Protein

This protocol outlines the general steps for introducing a **Cy3.5**-labeled protein into live cells and subsequent imaging.

Materials:

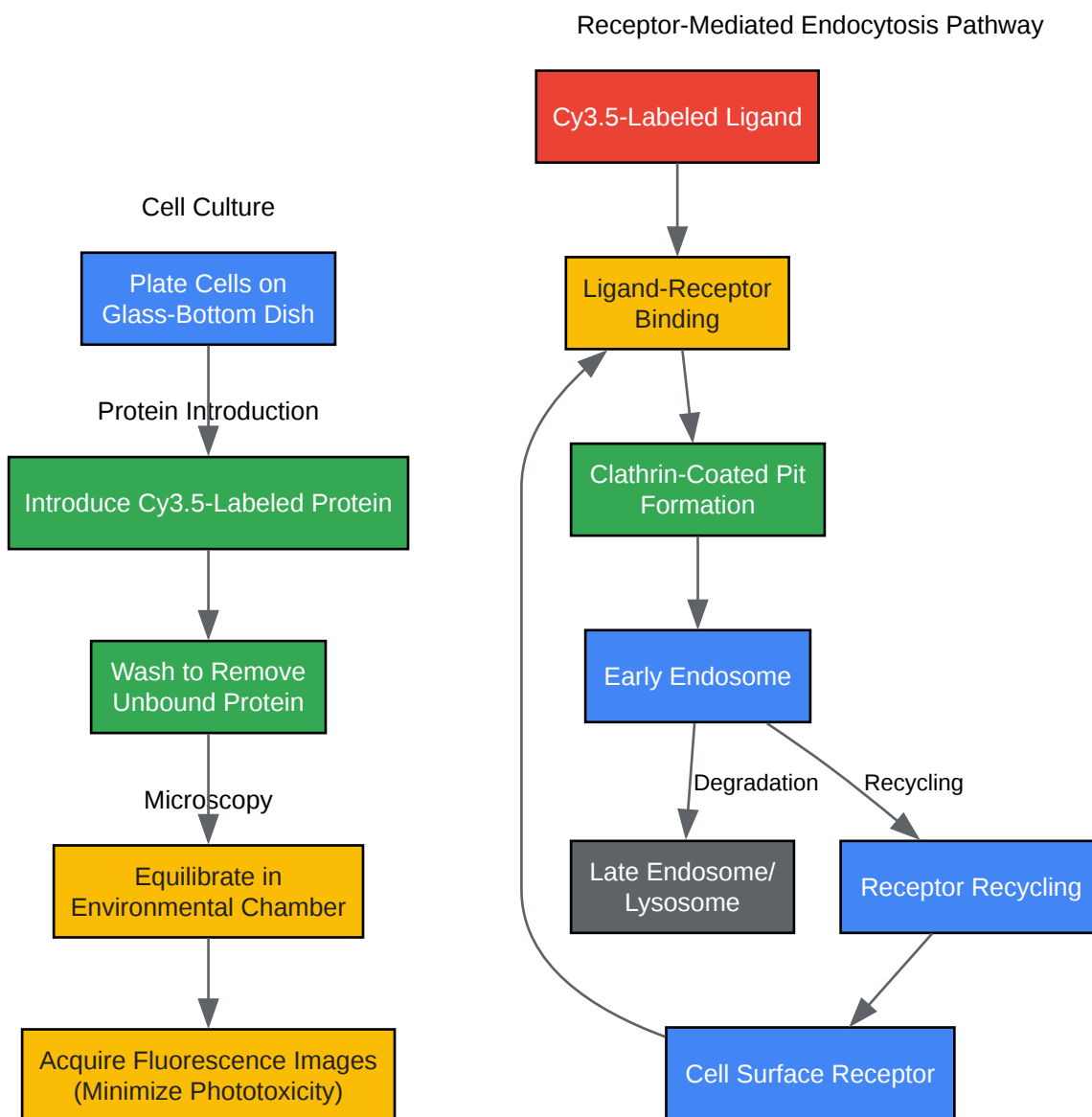
- **Cy3.5**-labeled protein
- Live cells cultured on glass-bottom dishes or chamber slides
- Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[[1](#)]

- Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for **Cy3.5** (Excitation: ~580 nm, Emission: ~600 nm)[1]

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide at a density that allows for imaging of individual cells.
 - Allow cells to adhere and grow for 24-48 hours.[1]
- Introduction of Labeled Protein:
 - The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:
 - Microinjection: For direct delivery into the cytoplasm or nucleus.
 - Electroporation: For introducing the protein into a large population of cells.
 - Cell-Penetrating Peptides (if conjugated): For spontaneous translocation across the cell membrane.
 - Receptor-Mediated Endocytosis: If the protein is a ligand for a cell surface receptor.[1]
 - Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized for each experimental system.
- Washing:
 - Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound labeled protein.[1]
- Live-Cell Imaging:
 - Place the dish or slide on the microscope stage within the pre-warmed environmental chamber.

- Allow the cells to equilibrate for at least 15-30 minutes.[\[1\]](#)
- Locate the cells using brightfield or phase-contrast microscopy.
- Acquire fluorescence images using the appropriate filter set for **Cy3.5**.
- To minimize phototoxicity and photobleaching:
 - Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[\[1\]](#)
 - Use the shortest possible exposure time.
 - For time-lapse imaging, set the appropriate time intervals and duration to capture the desired biological process without excessive light exposure.



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